Journal Name:Food Science and Technology International
Journal ISSN:1082-0132
IF:2.638
Journal Website:http://fst.sagepub.com/content/current
Year of Origin:1995
Publisher:SAGE Publications Inc.
Number of Articles Per Year:64
Publishing Cycle:Bimonthly
OA or Not:Not
Population Rearrangement of B Lymphocytes Expressing Chemokine Receptors in Patients with Chronic Obstructive Pulmonary Disease
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-08-15 , DOI: 10.1134/s1990750822030064
Abstract—To date, there are no drugs that can prevent progressive destruction of lung tissue and small airway fibrosis in patients with chronic obstructive pulmonary disease (COPD). Therefore, molecular mechanisms of this disease are being studied. The aim of this study was to determine the chemokine receptor expression pattern of B lymphocytes from peripheral blood and airways of COPD patients. Peripheral blood was collected from 51 smokers with COPD, 21 healthy smokers, and 20 healthy non-smokers. Seven smokers with COPD and 7 healthy smokers were recruited to undergo bronchoscopy with bronchoalveolar lavage (BAL). The expression of chemokine receptors CCR5, CCR6, CCR7, CXCR3, CXCR4, and CXCR5 on the surface of blood and BAL B lymphocytes was determined by flow cytometry. It was found that the percentage of blood B lymphocytes expressing chemokine receptors CCR5 and CXCR3 was higher in smokers with COPD compared with healthy smokers and healthy non-smokers. The percentage of CD27+ B cells expressing receptors CCR5 and CXCR3 exceeded the proportion of CD27– B lymphocytes expressing these receptors in peripheral blood of patients with COPD and healthy controls. In smoking patients with COPD, the percentage of BAL B cells expressing receptors CCR5 and CXCR3 was also increased compared with healthy smokers. There were no differences in the percentage of B lymphocytes expressing receptors CXCR4, CXCR5, CCR6, and CCR7 in both peripheral blood and BAL between smokers with COPD and healthy smokers. A greater percentage of CD27– B lymphocytes than CD27+ B cells expressed receptors CXCR4, CXCR5, CCR6, and CCR7 in peripheral blood of smokers with COPD and healthy controls. The results of this study indicate a modification in the chemokine receptor profile of B lymphocytes in COPD.
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Mechanisms of Development of Side Effects and Drug Resistance to Asparaginase and Ways to Overcome Them
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-08-15 , DOI: 10.1134/s1990750822030027
Abstract—Asparaginase is one of the most important chemotherapeutic agents against acute lymphoblastic leukemia, the most common form of blood cancer. To date, both asparaginases from E. coli and Dickeya dadantii (formerly known as Erwinia chrysanthemi), used in hematology, induce chemoresistance in cancer cells and side effects in the form of hypersensitivity of immune reactions. Leukemic cells may be resistant to asparaginase due to the increased activity of asparagine synthetase and other mechanisms associated with resistance to asparaginase. Therefore, the search for new sources of L-asparaginases with improved pharmacological properties remains a promising and prospective study. This article discusses the mechanisms of development of resistance and drug resistance to L-asparaginase, as well as possible ways to overcome them.
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Prenatal Exposure to Alcohol Alters TLR4 Mediated Signaling in the Prefrontal Cortex in Rats
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-05-17 , DOI: 10.1134/s1990750822020032
Abstract—Prenatal alcohol exposure (PAE) can lead to developmental disorders of the central nervous system (CNS) and mental retardation. Toll-like receptor (TLR) 4 plays an important role in the development of defects in the nervous system caused by PAE. However, how PAE affects the TLR4 response in the brain remains unclear. Using the model of semi-forced alcoholization of pregnant rats, we have investigated TLR4-mediated signaling on the 30th day of postnatal development in their offspring. Rats exposed to PAE showed a higher expression of proinflammatory cytokines in the prefrontal cortex, but TLR4-mediated signaling in response to lipopolysaccharide (LPS) was weakened. These data suggest that PAE can lead to neuroinflammation and suppression of the TLR4-mediated response to LPS in the prefrontal cortex of young rats. Since innate immunity plays an important role in brain development, PAE-induced suppression of the TLR4-mediated response may be one of the mechanisms for the development of CNS pathology.
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Determination of the Risk of Tumor Progression in Patients with Early Stages of Adenocarcinoma and Squamous Cell Lung Carcinoma Based on Laboratory Parameters
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-05-17 , DOI: 10.1134/s1990750822020081
Abstract—Non-small cell lung cancer (NSCLC) dominates in the morbidity of lung cancer. In stage I, only 60–70% patients overcome the 5-year survival barrier, and in stage II 5-year survival rate is declining to 35–40%. The reason for such a high mortality is relapse of the disease. The main histological forms of NSCLC are adenocarcinoma (AС) and squamous cell carcinoma (SCC). They differ in course, protocols and effectiveness of treatment. Comparative survival data for AC and SCC are controversial, and reliable biomarkers for determining the risk of tumor progression still have not been found. In order to determine the risk of disease progression we have investigated the possibility of using laboratory parameters characterizing the level of some blood proteins involved in carcinogenesis in patients with early stages of AС and SCC. We retrospectively analyzed the duration of relapse-free period after surgical treatment for one year in 1250 patients (816 with stages I and II AC, G1-3 and 434 with early stages of SCC, G1-3). In 81 AC patients and 36 SCC patients (stages I−II, G1-3) we determined the level of CYFRA 21-1 and SCC, TPA, chemokines CXCL5, CXCL8, pyruvate kinase M2, HIF-1α, hyaluronic acid and receptors CXCR1, CXCR2, CD44v6. Using the Kaplan−Meier graphical analysis, groups of low (stage I G1-2 + stage II G1) and high (stage I G3 + stage II G2-3) risk of tumor progression were identified. The one-year survival rate of AС patients was higher than in SCC patients. AС patients with high risk of tumor recurrence had higher levels of CYFRA 21-1, the mean intensity of fluorescence (MFI) of CXCR1 receptor in granulocytes, and the relative content of CXCR2 receptor in lymphocytes than patients with low risk. In the case of rapid disease progression in SCC patients, the relative content of CXCR2 receptor in lymphocytes, the proportion of monocytes supplied with CD44v6 receptor, and SCC level were higher than in patients with slow progression. Regression equations, including combinations of the above parameters (threshold value for AC—0.512, for SCC—0.409, sensitivity—91.9% and 90.0%, specificity—90.0% and 87.5%, respectively), allow to predict the probability of tumor recurrence.
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Carnitine Chloride Reduces the Severity of Experimental Hyperhomocysteinemia and Promotes Lactate Utilization by the Mitochondrial Fraction of the Rat Epididymis
Food Science and Technology International ( IF 2.638 ) Pub Date: 2021-11-02 , DOI: 10.1134/s1990750821040119
Abstract—Hyperhomocysteinemia is a risk factor for many diseases, including reproductive disorders in men. L-carnitine is used in medical practice to correct impaired bioenergetic conditions; in patients with idiopathic forms of infertility its effects are associated with improvement of the sperm parameters. However, the effect of exogenous L-carnitine on the level of homocysteine in the gonadal tissues, as a risk factor for impaired fertility, has not been investigated yet. The aim of this study was to investigate activity of bioenergetic enzymes in the epididymal mitochondrial fraction, the dynamics of changes in the cytoplasmic and mitochondrial lactate levels and LDH activity, the total carnitine content, as well as the oxidative status of these cells under conditions of oxidative stress caused by hyperhomocysteinemia, and to assess the effect of carnitine chloride on these parameters under conditions of methionine administration to male Wistar rats. Methionine administration to animals for three weeks at a dose of 3 g/kg, resulted in development of the severe form of hyperhomocysteinemia with serum homocysteine concentrations exceeding 100 μmol/L. This was accompanied by a decrease in the activity of enzymes involved in the bioenergetic processes of the cell: tissue respiration (succinate dehydrogenase) and oxidative phosphorylation (H+-ATPase) in the epididymal head and tail. The change in lactate metabolism included an increase in its level in both the mitochondrial and cytoplasmic fractions of the epididymal head and mitochondria of the epididymal tail, and also simultaneous statistically significant decrease in LDH activity in the mitochondria and cytoplasm of the epididymal head. In male rats with severe hyperhomocysteinemia, an increase in the activity of mitochondrial SOD accompanied by an increase in the carbonylation of mitochondrial proteins in the head and tail of the epididymis was noted. Modeling of hyperhomocysteinemia under conditions of carnitine chloride administration led to different reactions of the cells of the studied tissues assayed in the epididymal head and tail homogenate. In the epididymal head, carnitine chloride promoted an increase in the mitochondrial lactate concentration and a decrease in the cytoplasmic lactate concentration, as well as an increase in the LDH activity associated with the mitochondrial fraction. These changes were accompanied by an increase in the activity of H+-ATPase in the epididymal, thus suggesting that carnitine chloride stimulated lactate transport into the mitochondria and its use as an energy substrate under conditions of oxidative stress caused by hyperhomocysteinemia. In the tail tissues, the changes were protective in nature and were associated with a decrease in the formation of oxidatively modified proteins.
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The Effect of Glucocorticoids in Combination with Azithromycin or Theophylline on Cytokine Production by NK and NKT-Like Blood Cells of Patients with Chronic Obstructive Pulmonary Disease
Food Science and Technology International ( IF 2.638 ) Pub Date: 2021-11-02 , DOI: 10.1134/s1990750821040053
AbstractChronic obstructive pulmonary disease (COPD) is characterized by reduced sensitivity of cells to the anti-inflammatory effects of glucocorticoids (GCs). Azithromycin and a low dose theophylline have a significant impact on molecular mechanisms leading to corticosteroid resistance. The aim of this study was to evaluate the ability of azithromycin and theophylline to enhance the anti-inflammatory effects of GCs on the production of cytokines by NK and NKT-like blood cells of COPD patients. Whole blood cells from COPD patients (n = 21) were incubated in the presence of budesonide (10 nM), azithromycin (10 μg/mL), theophylline (1 μM), or their combinations and stimulated with phorbol myristate acetate (50 ng/mL). Intracellular production of proinflammatory cytokines in NK (CD3-CD56+) and NKT-like (CD3+CD56+) blood cells was analyzed by flow cytometry. Budesonide reduced synthesis of interleukin 4 (IL-4), CXCL8, tumor necrosis factor α (TNFα) by NK and NKT-like cells, as well as production of interferon γ (IFNγ) by NK cells. Azithromycin suppressed production of IL-4 and CXCL8 by NK and NKT-like cells, and theo-phylline inhibited IL-4 synthesis by these lymphocytes. The combination of azithromycin and budesonide had a more pronounced inhibitory effect on the production of IL-4 and CXCL8 by NK and NKT-like cells than the effect of these drugs alone. The combination of theophylline and budesonide suppressed synthesis of IL-4 and CXCL8 by NK and NKT-like cells, as well as the production of TNFα and IFNγ by NK cells stronger than budesonide alone. The obtained results demonstrate the benefits for the combined use of GCs with theophylline at a low dose or azithromycin to suppress the inflammatory process in patients with COPD.
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Peptide Inhibitors of the Interaction of the SARS-CoV-2 Receptor-Binding Domain with the ACE2 Cell Receptor
Food Science and Technology International ( IF 2.638 ) Pub Date: 2021-11-02 , DOI: 10.1134/s199075082104003x
AbstractComputer simulation has been used to identify peptides that mimic the natural target of the SARS-CoV-2 coronavirus spike (S) protein, the angiotensin-converting enzyme type 2 (ACE2) cell receptor. Based on the structure of the complex of the protein S receptor-binding domain (RBD) and ACE2, the design of chimeric molecules consisting of two 22–23-mer peptides linked to each other by disulfide bonds was carried out. The chimeric molecule X1 was a disulfide dimer, in which terminal cysteine residues in the precursor molecules h1 and h2 were connected by the S-S bond. In the chimeric molecule X2, the disulfide bond was located in the middle of each precursor peptide molecule. The precursors h1 and h2 mimic amino acid sequences of α1- and α2-helices of the ACE2 extracellular peptidase domain, respectively, keeping intact most of the amino acid residues involved in the interaction with RBD. The aim of the work was to evaluate the binding efficiency of chimeric molecules and their constituent peptides with RBD (particularly in dependence of the middle and terminal methods of fixing the initial peptides h1 and h2). The proposed polypeptides and chimeric molecules were synthesized by chemical methods, purified to 95–97% purity, and characterized by HPLC and MALDI-TOF mass spectrometry. Binding of these peptides to the SARS-CoV-2 RBD was evaluated by microthermophoresis with recombinant domains corresponding in sequence to the original Chinese (GenBank ID NC_045512.2) and the British (B. 1.1.7, GISAID EPI_ISL_683466) variants. The original RBD of the Chinese variant bound to three synthesized peptides: linear h2 and both chimeric variants. Chimeric peptides were also bound to the RBD of the British variant. The antiviral activity of the proposed peptides was evaluated in Vero cell line.
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G-Quadruplex Structures in Bacteria: Functional Properties and Prospects for Use as Biotargets
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-11-16 , DOI: 10.1134/s1990750822040084
G-quadruplexes (G4), non-canonical secondary DNA structures, have been intensively investigated for a long time. In eukaryotic organisms, they play an important role in the regulation of gene expression and DNA repair. G4 have also been found in the genomes of numerous bacteria and archaea, but their functional role has not yet been fully explored. Nevertheless, their participation in the formation of antigenic variability, pathogenicity, antibiotic resistance and survival in extreme conditions has been established. Currently, many tools have been developed to detect potential G4 sequences and confirm their formation ability. Since the controlled formation and resolution of the quadruplex is a significant instrument for regulation of the genes critical for survival, a promising direction is the search for ligands—the compounds that can have a stabilizing effect on the quadruplex structure and thereby alter gene expression. Currently, a number of ligands are already known to terminate the growth of pathogenic microorganisms. G4 ligands are of interest as potential antibiotics, which are extremely relevant due to the wide spreading of drug-resistant pathogens.
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Screening of Potential Non-Azole Inhibitors of Lanosterol 14-Alpha Demethylase (CYP51) of the Сandida Fungi
Food Science and Technology International ( IF 2.638 ) Pub Date: 2021-08-16 , DOI: 10.1134/s1990750821030045
Opportunistic fungi of the genus Candida are currently considered as the major causative agents of mycoses, which are characterized by an especially severe course under conditions of acquired immunodeficiency. The main target for the development of new antimycotics is the cytochrome P450 51 (CYP51) of the pathogenic fungus. The widespread distribution of Candida strains resistant to the azole class of CYP51 inhibitors point to the clear need for the screening for CYP51 inhibitors both among non-azole compounds and among clinically used drugs, which would be repositioned as antimycotics. In this study an integrated approach including bioinformatics analysis, computer molecular modeling, and a surface plasmon resonance (SPR) technology was employed to identify potential inhibitors from the non-azole group. Using in silico modeling, the binding sites for acetylsalicylic acid, ibuprofen, chlorpromazine and haloperidol (these compounds, according to the literature, showed antimycotic activity) were predicted in the active site of CYP51 from Candida albicans and Candida glabrata. The Kd values of molecular complexes of acetylsalicylic acid, ibuprofen and haloperidol with CYP51, determined by SPR analysis, ranged from 18 μM to 126 μM. It was also shown that structural derivatives of haloperidol, containing various substituents, could be positioned in the active site Candida albicans CYP51 with possible formation of coordination bonds between the hydroxyl groups of the derivatives and the heme iron atom of CYP51. Thus, the potential lead structures of non-azole compounds have been proposed; they can be used for the design of new CYP51 inhibitors of Candida fungi.
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Integral Tests of the Hemostasis System in Assessing the Efficiency of Acetylsalicylic Acid in Patients with Ischemic Heart Disease
Food Science and Technology International ( IF 2.638 ) Pub Date: 2022-02-14 , DOI: 10.1134/s199075082201005x
AbstractDespite the fact that acetylsalicylic acid (ASA) is the “gold” standard for the prevention of cardiovascular complications in patients with coronary heart disease (CAD), some patients still have risks of atherothrombosis. In the present study, the antithrombotic effect of ASA in patients with CAD was assessed using integral hemostasis tests: the T-TAS system (Total Thrombus-formation Analysis System) and the thrombin generation test (TGT) in platelet-rich plasma (PRP). The study involved 34 patients with stable CAD (11 women, 23 men) and 33 people (15 women, 18 men) in the control group. Evaluation of the activity of thrombus formation by means of the T-TAS system revealed a significant decrease in the area under the curve (AUC10) in the group of CAD patients as compared with the control (135.6 [88.0–222.3] and 260.5 [217.3–301.9], p < 0.05). The TGT analysis in PRP has shown that in CAD patients, there was a decrease in the peak concentration of thrombin (PTh) and the rate of thrombin (VI) formation (100.5 [78.3–127.7] and 125.7 [118.7–161.5], nmol; 7.2 [4.7–11.1] and 14.9 [11.6–18.1], nmol/min, p < 0.01, respectively), and an increase in time parameters of the test. The number of patients with high platelet reactivity detected by T-TAS was higher than those detected by TGT (38.2% (n = 13) and 20.8% (n = 7), respectively). In the group of CAD patients correlation analysis revealed a relationship between an increase in VI with an increase in AUC10 according to T-TAS data (r = 0.37; p = 0.03). Thus, the study, T-TAS and TGT in PRP have shown their effectiveness in assessing the antithrombotic properties of ASA in CAD patients.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, APPLIED 应用化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.00 46 Science Citation Index Expanded Not
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